molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1349489
CAS No.: 196934-77-7
M. Wt: 241.67 g/mol
InChI Key: GLCMKFQSMILAEC-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid is a chemical compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 3-chloro-2-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with similar anti-inflammatory properties.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar phenyl group but different functional groups, leading to distinct biological activities.

Uniqueness: 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMKFQSMILAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355142
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196934-77-7
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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